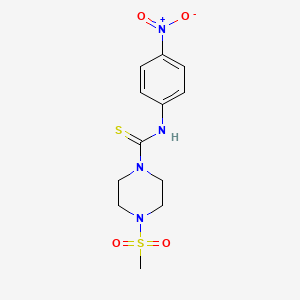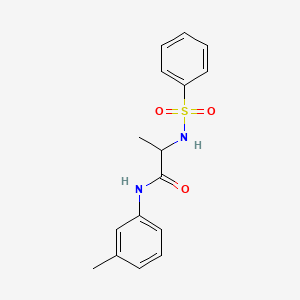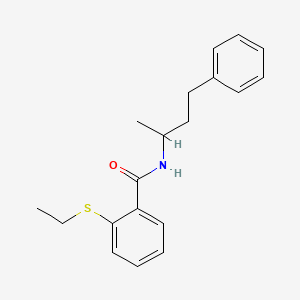![molecular formula C18H29N3O3S B4116656 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4116656.png)
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide
Descripción general
Descripción
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide, also known as AG490, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways, which play important roles in cellular signaling and immune response.
Mecanismo De Acción
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the downregulation of downstream signaling pathways, including the activation of STAT proteins. Inhibition of the JAK/STAT pathway can lead to the inhibition of cellular proliferation and survival, making 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide a potential therapeutic target for a variety of diseases.
Biochemical and Physiological Effects:
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide can inhibit the proliferation of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been shown to inhibit the activation of immune cells, including T cells and natural killer cells. In vivo studies have shown that 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a potent and selective inhibitor of the JAK/STAT pathway, making it a valuable tool for studying this pathway. In addition, 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is relatively easy to synthesize and is commercially available. However, there are also some limitations to using 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on other signaling pathways are not well understood.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of the JAK/STAT pathway. In addition, there is interest in studying the effects of 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide on other signaling pathways and its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, there is interest in studying the potential side effects of 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide and its safety profile in humans.
Aplicaciones Científicas De Investigación
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been widely used in scientific research to study the JAK/STAT signaling pathway. This pathway plays a critical role in cellular signaling and immune response, and dysregulation of this pathway has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases. 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide has been shown to inhibit the activation of JAK and STAT proteins, which can lead to the downregulation of downstream signaling pathways and the inhibition of cellular proliferation and survival.
Propiedades
IUPAC Name |
1-[2-(4-tert-butylphenoxy)propanoylamino]-3-(3-methoxypropyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-13(16(22)20-21-17(25)19-11-6-12-23-5)24-15-9-7-14(8-10-15)18(2,3)4/h7-10,13H,6,11-12H2,1-5H3,(H,20,22)(H2,19,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUNWXADRCWRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCCCOC)OC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B4116589.png)
![1-[4-(benzyloxy)phenyl]-7-bromo-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116596.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4116605.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4116622.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)

![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)
![N,N'-[4-(4-morpholinyl)-1,3-phenylene]bis(3-ethoxybenzamide)](/img/structure/B4116644.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4116664.png)